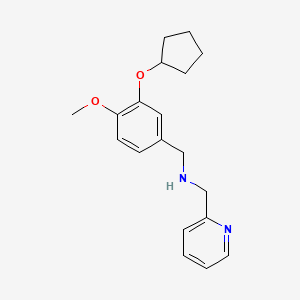![molecular formula C16H23N3O2S B7498994 N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPT-11 and has been found to have a variety of biochemical and physiological effects that make it useful in a number of different research applications. In
Mecanismo De Acción
The mechanism of action of CPT-11 involves its ability to inhibit the activity of topoisomerase I. This enzyme is responsible for unwinding and rewinding DNA during replication and repair. CPT-11 binds to the enzyme and prevents it from completing its normal function, leading to the accumulation of DNA damage and the eventual death of cancer cells.
Biochemical and Physiological Effects:
CPT-11 has a variety of biochemical and physiological effects that make it useful in scientific research. This compound has been shown to be highly selective for cancer cells, meaning that it does not affect normal cells in the body. Additionally, CPT-11 has been found to be well-tolerated by patients, with few side effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPT-11 for lab experiments is its high selectivity for cancer cells. This makes it an ideal compound for studying the mechanisms of cancer growth and development. However, there are also some limitations to using CPT-11 in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for research. Additionally, CPT-11 can be expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on CPT-11. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential of CPT-11 as a treatment for other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the mechanisms of action of CPT-11, with the goal of identifying new targets for cancer therapy.
Métodos De Síntesis
The synthesis method for CPT-11 involves several steps that are designed to create a pure and stable compound. The first step involves the reaction of 4-(4,5-dimethylthiophene-2-carbonyl)piperazine with cyclopropylamine in the presence of a catalyst. This reaction produces an intermediate compound that is then reacted with 2-bromoacetic acid to form the final product, N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide. This synthesis method has been extensively studied and optimized to produce a high yield of pure CPT-11.
Aplicaciones Científicas De Investigación
CPT-11 has been found to have a variety of scientific research applications, including its use as an anticancer agent. This compound has been shown to be effective against a variety of different types of cancer, including colon, lung, and breast cancer. CPT-11 works by inhibiting the activity of topoisomerase I, an enzyme that is critical for DNA replication and repair. By inhibiting this enzyme, CPT-11 can prevent cancer cells from dividing and growing, leading to their eventual death.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-9-14(22-12(11)2)16(21)19-7-5-18(6-8-19)10-15(20)17-13-3-4-13/h9,13H,3-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBSPTSKQMINDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)CC(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid](/img/structure/B7498913.png)



![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)

![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)
![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)